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molecular formula C15H15FO B8374689 2-Fluoro-4-(4-propylphenyl)phenol CAS No. 133057-87-1

2-Fluoro-4-(4-propylphenyl)phenol

Cat. No. B8374689
M. Wt: 230.28 g/mol
InChI Key: IITPSRAUXFDEFE-UHFFFAOYSA-N
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Patent
US08916718B2

Procedure details

In a nitrogen atmosphere, 44.32 g of 3-fluoro-1-(4-propylphenyl)benzene was dissolved in 220 mL of THF, the resultant solution was cooled to −74° C., and 210 mL of secondary butyl lithium (1.0 mol/L, hexane solution) was added at such a rate that the inside temperature did not exceed −60° C. After stirring at −74° C. for 1 hour, 23.64 g of trimethoxyborane was added at such a rate that the inside temperature did not exceed −60° C. After stirring at −74° C. for 1 hour, the inside temperature was increased to room temperature, and 10% hydrochloric acid was added until the system became acidic. Then, an organic layer was separated, and an aqueous layer was subjected to extraction with toluene. The toluene extract was combined with the organic layer and cooled with ice, and 54 g of a 15% aqueous hydrogen peroxide solution was added to the mixture, followed by stirring under ice cooling for 3 hours. Further, an organic layer was separated, and an aqueous layer was subjected to extraction with toluene. The toluene extract was combined with the organic layer and washed with a 10% aqueous sodium sulfite solution and saturated brine. The organic layer mixture was dried by adding sodium sulfate, and then the solvent was distilled off under reduced pressure. The residue was recrystallized from hexane to yield 41.01 g of 2-fluoro-4-(4-propylphenyl)phenol.
Quantity
44.32 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Three
Quantity
23.64 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH3:16])=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.C([Li])(CC)C.C[O:23]B(OC)OC.Cl>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH3:16])=[CH:10][CH:9]=2)[CH:5]=[CH:6][C:7]=1[OH:23]

Inputs

Step One
Name
Quantity
44.32 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C1=CC=C(C=C1)CCC
Name
Quantity
220 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
210 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Four
Name
Quantity
23.64 g
Type
reactant
Smiles
COB(OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-74 °C
Stirring
Type
CUSTOM
Details
After stirring at −74° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed −60° C
CUSTOM
Type
CUSTOM
Details
did not exceed −60° C
STIRRING
Type
STIRRING
Details
After stirring at −74° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the inside temperature was increased to room temperature
CUSTOM
Type
CUSTOM
Details
Then, an organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
an aqueous layer was subjected to extraction with toluene
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice, and 54 g of a 15% aqueous hydrogen peroxide solution
ADDITION
Type
ADDITION
Details
was added to the mixture
STIRRING
Type
STIRRING
Details
by stirring under ice cooling for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Further, an organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
an aqueous layer was subjected to extraction with toluene
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
WASH
Type
WASH
Details
washed with a 10% aqueous sodium sulfite solution and saturated brine
CUSTOM
Type
CUSTOM
Details
The organic layer mixture was dried
ADDITION
Type
ADDITION
Details
by adding sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C1=CC=C(C=C1)CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 41.01 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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